molecular formula C10H6ClNO3 B1349824 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid CAS No. 255876-53-0

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1349824
CAS No.: 255876-53-0
M. Wt: 223.61 g/mol
InChI Key: IGBCIBWBDFNAQC-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid features a planar 1,3-oxazole ring substituted at the 4-position with a carboxylic acid group and at the 5-position with a 2-chlorophenyl moiety. Single-crystal X-ray diffraction studies reveal that the compound crystallizes in the monoclinic crystal system with space group P2₁/n. The unit cell parameters are a = 11.55 Å, b = 9.67 Å, c = 17.44 Å, and β = 101.95°, with four molecules per unit cell.

The 1,3-oxazole ring exhibits near-perfect planarity, with bond lengths of 1.36 Å for N–O and 1.39 Å for C–N, consistent with aromatic delocalization. The dihedral angle between the oxazole ring and the 2-chlorophenyl group is 62.8°, indicating significant steric hindrance from the ortho-chlorine substituent. Intermolecular hydrogen bonds between the carboxylic acid O–H and the oxazole nitrogen (O⋯N distance: 2.89 Å) form infinite chains along the b-axis.

Table 1: Crystallographic parameters

Parameter Value
Space group P2₁/n
a (Å) 11.55
b (Å) 9.67
c (Å) 17.44
β (°) 101.95
V (ų) 1,615.8
Z 4

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):
¹H NMR (500 MHz, DMSO-d₆) exhibits aromatic resonances at δ 7.52–8.10 ppm (multiplet, 4H, Ar–H) and a deshielded carboxylic proton at δ 13.12 ppm (singlet). The oxazole proton appears as a singlet at δ 8.85 ppm due to magnetic anisotropy from the adjacent chlorine atom. ¹³C NMR confirms the carboxylic carbon at δ 167.2 ppm and the oxazole C-2 at δ 160.4 ppm.

Infrared Spectroscopy (IR):
Strong absorption at 1,720 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, while the C–N and C–O vibrations of the oxazole ring appear at 1,540 cm⁻¹ and 1,260 cm⁻¹, respectively. The C–Cl stretch is observed at 740 cm⁻¹.

Mass Spectrometry (MS):
High-resolution ESI-MS shows a molecular ion peak at m/z 223.01 [M+H]⁺, with fragmentation patterns including loss of CO₂ (m/z 179.08) and cleavage of the C–Cl bond (m/z 188.05).

Table 2: Key spectroscopic data

Technique Signal (δ/ν/cm⁻¹) Assignment
¹H NMR 8.85 ppm Oxazole H
¹³C NMR 167.2 ppm Carboxylic acid C=O
IR 1,720 cm⁻¹ C=O stretch

Comparative Analysis with Substituted Oxazole Analogues

Substituent position significantly impacts molecular geometry and intermolecular interactions. Compared to 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid, the ortho-chlorine in the title compound reduces planarity, increasing the dihedral angle from 15.1° to 62.8°. This steric effect weakens π–π stacking interactions (centroid distance: 3.65 Å vs. 3.42 Å in the para-isomer).

The carboxylic acid group enhances hydrogen-bonding capacity relative to ester or amide derivatives, as evidenced by shorter O⋯N distances (2.89 Å vs. 3.10 Å in methyl ester analogues).

Table 3: Structural comparison with analogues

Compound Dihedral Angle (°) O⋯N Distance (Å)
5-(2-Chlorophenyl) derivative 62.8 2.89
5-(4-Chlorophenyl) derivative 15.1 3.42
Methyl ester analogue 58.3 3.10

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO–LUMO gap of 5.2 eV, indicating moderate reactivity. The HOMO localizes on the oxazole ring and chlorine atom, while the LUMO resides on the carboxylic acid group.

Electrostatic potential maps show negative charge accumulation near the oxygen atoms (Ψ = −0.35 e/ų) and positive charge at the chlorine site (Ψ = +0.28 e/ų). Non-covalent interaction (NCI) analysis confirms dominant van der Waals forces between aromatic rings and hydrogen bonds.

Figure 1: Molecular electrostatic potential surface of this compound, showing charge distribution (blue: positive; red: negative).

Properties

IUPAC Name

5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBCIBWBDFNAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372337
Record name 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid
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Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255876-53-0
Record name 4-Oxazolecarboxylic acid, 5-(2-chlorophenyl)-
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Record name 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid
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Record name 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid
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Preparation Methods

Synthesis via Condensation of 2-Chlorobenzohydroxamoyl Chloride with β-Ketoesters

A well-established method involves the condensation of 2-chlorobenzohydroxamoyl chloride with methyl or ethyl acetoacetate in the presence of a base such as triethylamine, followed by hydrolysis to yield the carboxylic acid.

Procedure Highlights:

  • The reaction is conducted in an inert solvent like methylene chloride at low temperatures (0 to 5 °C).
  • Anhydrous magnesium sulfate or molecular sieves may be used as dehydrating agents to facilitate cyclization.
  • After the condensation, the product is isolated by filtration and purified by recrystallization.
  • Hydrolysis of the methyl or ethyl ester intermediate with potassium hydroxide in ethanol-water mixture under reflux yields the target carboxylic acid.

Reaction Conditions and Yields:

Step Conditions Yield (%) Melting Point (°C) Purity (HPLC)
Condensation 0-5 °C, methylene chloride, triethylamine, 18 h ~64 113-115 Not specified
Hydrolysis (ester to acid) Reflux, KOH in ethanol-water, 7 h Not specified Not specified Not specified

This method is supported by US Patent US3466296A and related literature.

Synthesis via Reaction of 3-(2-Chlorophenyl)-5-methyl-4-isoxazole Formic Acid with Bis(trichloromethyl) Carbonate

Another approach involves the conversion of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid to its formyl chloride derivative using bis(trichloromethyl) carbonate in the presence of catalysts such as tetrabutyl urea.

Key Features:

  • The reaction is performed in organic solvents like toluene, tetrahydrofuran (THF), benzene, or orthodichlorobenzene.
  • Molar ratios of reactants and catalyst are carefully controlled (e.g., acid:carbonate:catalyst = 1:0.34–0.8:0.001–0.5).
  • Reaction temperatures range from 20 to 150 °C, with reaction times between 1 to 10 hours.
  • The process includes absorption of byproduct hydrogen chloride and solvent recovery.
  • Yields are high (95–97%), with product purity above 99% by HPLC.

Representative Data from Patent CN1535960A:

Embodiment Solvent Temp (°C) Time (h) Yield (%) Melting Point (°C) HPLC Purity (%)
1 Toluene 110 2 95.6 42-43 99.6
2 Orthodichlorobenzene 145-150 1 96.0 41-42 99.2
6 Benzene 80 5 97.1 42-43 99.6
7 THF 31 9 95.8 42-43 99.5

This method offers advantages such as high yield, mild conditions, low waste generation, and industrial scalability.

Other Synthetic Routes and Modifications

  • Variations include the use of different catalysts such as triethylamine, pyridine, or N-methylpyrrole.
  • Solvent choice can be tailored to optimize reaction rates and product isolation.
  • Ester derivatives (e.g., methyl or ethyl esters) of the acid are often intermediates, which can be hydrolyzed to the acid.
  • Some methods involve the use of benzohydroxamoyl chlorides substituted with different chlorophenyl groups to modulate reactivity and selectivity.
Method Starting Materials Key Reagents/Catalysts Solvents Conditions Yield (%) Notes
Condensation of hydroxamoyl chloride 2-chlorobenzohydroxamoyl chloride + methyl/ethyl acetoacetate Triethylamine, MgSO4 Methylene chloride, ethanol 0-5 °C, reflux for hydrolysis ~64 Classic method, moderate yield
Formyl chloride synthesis 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid Bis(trichloromethyl) carbonate, tetrabutyl urea Toluene, THF, benzene, orthodichlorobenzene 20-150 °C, 1-10 h 95-97 High yield, industrially viable
  • The bis(trichloromethyl) carbonate method provides a safer, more efficient alternative to traditional chlorination reagents like sulfur oxychloride, reducing hazardous waste and corrosion issues.
  • High purity and yield make this method suitable for scale-up in pharmaceutical manufacturing.
  • The choice of solvent and catalyst significantly influences reaction kinetics and product quality.
  • Hydrolysis of ester intermediates remains a reliable step to obtain the free acid with high purity.
  • The methods have been validated by patents and peer-reviewed research, confirming their robustness and reproducibility.

The preparation of 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid is well-documented through two principal synthetic routes: condensation of 2-chlorobenzohydroxamoyl chloride with β-ketoesters and the conversion of isoxazole formic acid derivatives using bis(trichloromethyl) carbonate. The latter method offers superior yields, operational safety, and environmental benefits, making it the preferred industrial approach. Both methods require careful control of reaction conditions and purification steps to achieve high purity suitable for further applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological activities and properties .

Scientific Research Applications

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in various biological processes. Its unique structure allows it to interact with enzyme active sites effectively.

Mechanism of Action : The carboxylic acid group can form hydrogen bonds with amino acid residues in enzymes, potentially leading to inhibition of enzyme activity.

Case Study : A series of enzyme inhibition assays demonstrated that derivatives of the oxazole ring could significantly inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication .

Agricultural Applications

Research has indicated that oxazole derivatives can possess insecticidal properties. The structural features of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid may contribute to its effectiveness as an insecticide.

Case Study : A study on related compounds demonstrated that certain oxazole derivatives exhibited high mortality rates against agricultural pests such as Aphis fabae.

CompoundTarget PestConcentration (mg/L)Mortality (%)
Oxazole Derivative AAphis fabae12.585
Oxazole Derivative BAphis fabae2590

Material Science

In material science, compounds like this compound are explored for their potential in developing new materials with unique properties.

Applications :

  • As a building block in synthesizing polymers.
  • In the formulation of coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activities .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Oxazole-4-carboxylic Acid Derivatives

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) CAS RN Purity Source
5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid* 5-(2-ClC₆H₄) C₁₀H₆ClNO₃ 223.62 Not reported Not reported Not available Not reported N/A
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid 5-(4-MeOC₆H₄) C₁₁H₉NO₄ 219.19 147–151 Not reported 89205-07-2 97% Kanto Reagents
5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid 5-(2-FC₆H₄) C₁₀H₆FNO₃ 227.16 Not reported Not reported EN300-821321 95% Enamine Ltd
5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic acid 5-(tetrahydrofuran-2-yl) C₈H₉NO₄ 183.16 125–127 349.6 Not available Not reported

Notes:

  • Steric and Electronic Effects : The 2-chlorophenyl group in the target compound likely increases molecular rigidity compared to the 4-methoxyphenyl analog, reducing solubility in polar solvents. The electron-withdrawing chlorine atom may enhance acidity of the carboxylic acid group compared to methoxy or fluorine substituents .
  • Thermal Stability : The 5-(oxolan-2-yl) analog exhibits a higher boiling point (349.6°C) due to hydrogen-bonding interactions between the tetrahydrofuran oxygen and carboxylic acid group .

Crystallographic and Structural Comparisons

Table 2: Structural Features of Chlorophenyl-Substituted Carboxylic Acids

Compound Name Key Structural Features Intermolecular Interactions Source
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Planar pyrazole and phenyl rings; dihedral angles between rings (58.42°–69.99°) O–H⋯O hydrogen bonds, π-π stacking (3.8–3.9 Å)
This compound* Predicted planar oxazole ring; steric hindrance from 2-Cl substituent Likely C–H⋯O and π-π interactions (similar to ) N/A

Notes:

  • The pyrazole analog (Table 2) demonstrates stabilization via π-π interactions and hydrogen bonds, a feature expected in the target oxazole derivative. However, the oxazole’s smaller ring size (5-membered vs. pyrazole’s 6-membered) may reduce conformational flexibility .

Biological Activity

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial properties, enzyme inhibition potential, and cytotoxicity, while summarizing relevant research findings and case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to an oxazole ring, characterized by the presence of both nitrogen and oxygen atoms. The molecular formula is C10H8ClN1O3C_{10}H_{8}ClN_{1}O_{3} with a molecular weight of approximately 223.61 g/mol. The carboxylic acid functional group at the 4-position of the oxazole ring is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating its potency . The presence of the chlorophenyl group may enhance its interaction with microbial targets, contributing to its antimicrobial efficacy.

Enzyme Inhibition Potential

Compounds containing the oxazole ring, including this compound, are known to act as enzyme inhibitors. While specific research on this compound's enzyme inhibition is limited, its structural features suggest it may interact with various enzymes involved in biological processes. Further studies are needed to elucidate its specific targets and mechanisms of action .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
HT-1080 (Fibrosarcoma)19.56Induction of apoptosis via caspase activation
MCF-7 (Breast)Not specifiedCell cycle arrest observed
A-549 (Lung)Not specifiedActivation of apoptotic pathways

In studies involving molecular docking, it was found that this compound can induce apoptosis through the activation of caspases, particularly in HT-1080 cells . The ability to cause cell cycle arrest further underscores its potential as an anticancer agent.

Case Studies and Research Findings

A recent study synthesized a series of oxazole derivatives, including this compound, and evaluated their biological activities. The findings highlighted significant antimicrobial activity and cytotoxic effects against multiple cancer cell lines .

Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the oxazole structure could enhance or diminish biological activity. This emphasizes the importance of chemical structure in determining the efficacy of such compounds .

Q & A

Q. How does the oxazole-carboxylic acid moiety participate in coordination chemistry or metal-binding studies?

  • Methodological Answer : The carboxylic acid group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Isothermal titration calorimetry (ITC) quantifies binding constants, while X-ray absorption spectroscopy (XAS) probes coordination geometries. ’s crystallographic data on analogous thiazole derivatives informs metal-ligand bond length expectations .

Q. What mechanistic insights explain unexpected byproducts in halogenation reactions of this compound?

  • Methodological Answer : Competing pathways (e.g., radical vs. ionic mechanisms) may arise due to the oxazole ring’s electronic environment. LC-MS monitors intermediates, while isotopic labeling (e.g., ³⁶Cl) tracks halogen incorporation. Computational studies (e.g., transition state modeling) identify steric or electronic barriers to selectivity .

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